molecular formula C11H21N3O3 B1518782 Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate CAS No. 646071-42-3

Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate

Cat. No.: B1518782
CAS No.: 646071-42-3
M. Wt: 243.3 g/mol
InChI Key: DNJITBZVBYLUJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is a piperidine derivative of interest in medicinal chemistry and organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, a key feature for safeguarding the amine functionality during multi-step synthetic processes . The carbamoylamino (urea) moiety at the 4-position contributes to the molecule's hydrogen-bonding capacity and molecular recognition, making it a valuable building block for constructing more complex molecular architectures. This reagent is primarily used in pharmaceutical research and development as a precursor or intermediate. Similar Boc-protected piperidines are frequently employed in the synthesis of active pharmaceutical ingredients and other biologically active compounds . As a versatile scaffold, it can be utilized to explore structure-activity relationships or to introduce key pharmacophoric elements into lead compounds. For research purposes only, this compound must be handled by qualified laboratory professionals. Please consult the Safety Data Sheet (SDS) prior to use. Storage recommendations: For optimal stability, store sealed in a dry, cool place, such as refrigerated (0-10°C) and under an inert atmosphere, to protect it from air and moisture sensitivity .

Properties

IUPAC Name

tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJITBZVBYLUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One documented method involves the reductive amination of 4-amino-1-Boc-piperidine with aldehydes followed by carbamoylation:

  • Starting materials: 4-Amino-1-Boc-piperidine and 4-nitrobenzaldehyde.
  • Solvent: Dry ethanol.
  • Reagents: Sodium borohydride (NaBH4) for reduction.
  • Conditions: Reaction under inert atmosphere, room temperature.
  • Yield: Approximately 86% yield of tert-butyl 4-({[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate.
  • Characterization: LC-MS (m/z 294 [M – t-butyl + H]+), 1H NMR signals consistent with the expected structure.

This intermediate can be further reacted with ethyl isocyanatoacetate to introduce carbamoyl groups, yielding tert-butyl 4-({[(2-ethoxy-2-oxoethyl)carbamoyl][(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate with high yield (96%).

Carbamoylation Using Isocyanates

  • Reaction of tert-butyl 4-({[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate with ethyl isocyanatoacetate in dichloromethane (DCM) at room temperature.
  • This introduces the carbamoylamino substituent via nucleophilic attack on the isocyanate.
  • The product is obtained as a yellow oil with yields up to 96%.
  • Characterization includes LC-MS and 1H/13C NMR confirming carbamoyl incorporation.

One-Pot Click Chemistry Alternative

A modern alternative synthetic route involves one-pot click chemistry to generate substituted piperidine carboxylates:

  • Starting material: tert-butyl 4-propioloylpiperidine-1-carboxylate.
  • Reagents: Aryl or alkyl azides, copper iodide (CuI) catalyst, and DIPEA base.
  • Solvent: DMF.
  • Conditions: Low temperature (0 °C), short reaction time (~5 min).
  • Outcome: Formation of tert-butyl 4-substituted 1H-1,2,3-triazolo piperidine carboxylates with high purity (>95%) and yields (90–97%).
  • This method offers a rapid, efficient route to functionalized piperidine derivatives, potentially adaptable for carbamoylamino substitution.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Reagents/Conditions Product Yield Key Characterization Data Notes
Reductive Amination + Carbamoylation 4-Amino-1-Boc-piperidine, 4-nitrobenzaldehyde, ethyl isocyanatoacetate NaBH4 in EtOH; DCM for carbamoylation 86% (intermediate), 96% (final) LC-MS m/z 294, 487; 1H & 13C NMR spectra Multi-step, high yield, well-characterized
One-pot Click Chemistry tert-butyl 4-propioloylpiperidine-1-carboxylate, aryl/alkyl azides CuI, DIPEA, DMF, 0 °C, 5 min 90–97% High purity by LC-MS, NMR Rapid, efficient, adaptable method

Research Findings and Notes

  • The reductive amination followed by carbamoylation is a classical and reliable approach offering high yields and well-defined products with detailed NMR and mass spectrometry characterization.
  • The one-pot click chemistry method provides a versatile platform to access various substituted piperidine carboxylates, including carbamoylamino derivatives, with excellent purity and yield in a short time frame.
  • Both methods maintain the Boc protecting group intact, essential for further synthetic manipulations.
  • Characterization data such as LC-MS retention times, proton and carbon NMR chemical shifts, and coupling constants are consistent with the proposed structures, confirming the successful synthesis of the target compound and analogs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Role in Drug Development

Targeted Protein Degradation (TPD)
One of the primary applications of tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating specific proteins involved in pathological processes. The incorporation of this compound into PROTACs helps optimize the three-dimensional orientation of the degrader, enhancing the formation of ternary complexes necessary for effective protein degradation .

Pharmacological Screening
In recent studies, derivatives of this compound have been synthesized and screened for their ability to inhibit NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. For instance, compounds derived from this compound were evaluated for their effects on pyroptosis and IL-1β release in THP-1 cells. These studies demonstrated that certain derivatives could significantly reduce NLRP3 activity, suggesting potential therapeutic applications in treating inflammatory conditions .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to its structure can enhance its biological activity. By systematically altering various functional groups and evaluating their impacts on pharmacokinetic properties and efficacy, researchers have identified optimal configurations that yield compounds with improved potency against specific targets .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of benzo[d]imidazole derivatives that exhibit promising inhibitory activity against the NLRP3 inflammasome. The synthetic routes often involve coupling reactions and subsequent modifications that leverage the unique reactivity of the piperidine ring .

Case Studies and Research Findings

Case Study: Inhibition of NLRP3 Inflammasome
A notable study explored the synthesis of several derivatives based on this compound and their effects on NLRP3 inflammasome activation. The results indicated that certain compounds could effectively inhibit pyroptosis in differentiated THP-1 cells, with detailed pharmacological profiles established through assays measuring lactate dehydrogenase release and IL-1β levels .

CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound 1275%80%
Compound 1370%78%
Compound 1865%75%

Case Study: PROTAC Development
In another research initiative, this compound was incorporated into PROTACs targeting specific oncogenic proteins. The study demonstrated enhanced degradation rates compared to traditional small molecule inhibitors, highlighting the efficacy of using this compound as a linker in TPD strategies .

Mechanism of Action

The mechanism by which tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The carbamoylamino group distinguishes the target compound from analogs with alternative substituents. Below is a comparative analysis of key derivatives:

Compound Name (CAS/Identifier) Substituent Molecular Weight Key Properties Applications/Notes References
Target Compound Carbamoylamino ~242.3 Solid, moderate polarity Synthetic intermediate for drug discovery [Inferred]
tert-Butyl 4-[(4-cyanophenyl)carbamoylamino]piperidine-1-carboxylate (1286275-60-2) 4-cyanophenyl carbamoylamino 344.4 Higher lipophilicity Kinase inhibitor candidate
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Guanidino Not provided Hydrochloride salt, high basicity Enzyme inhibitor studies
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (139290-70-3) Methoxy-methyl carbamoyl 286.3 (calc.) Pale yellow oil, lipophilic Intermediate in peptide synthesis
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (1008774-87-5) 4-hydroxybenzoyl 305.37 High boiling point (339.5°C), polar Pharmaceutical intermediate
Key Observations :
  • Electronic Effects: The carbamoylamino group (-NH-C(O)-NH2) offers hydrogen-bond donor/acceptor sites, enhancing binding to biological targets like kinases . In contrast, the guanidino group () introduces stronger basicity, favoring interactions with acidic residues in enzymes.
  • Lipophilicity : Derivatives like the methoxy-methyl carbamoyl analog () exhibit increased lipophilicity (oil form), improving membrane permeability.
  • Polarity : The 4-hydroxybenzoyl derivative () has elevated polarity due to the hydroxyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration.

Challenges :

  • Low yields (e.g., 16% in ’s phosphorylated analog) occur with sterically hindered or reactive substituents .
  • Hydroxybenzoyl derivatives () require precise temperature control to avoid decomposition during high-boiling-point reactions.

Biological Activity

Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a tert-butyl group, and a carbamoylamino functional group. This unique combination of structural elements contributes to its biological activity.

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the carbamoylamino group allows for hydrogen bonding and other non-covalent interactions with active sites on proteins, potentially leading to modulation or inhibition of enzymatic activity. This compound has been shown to influence processes such as inflammation and cell death pathways.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. For instance, in experiments using differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP, this compound exhibited significant inhibition of IL-1β release and pyroptotic cell death. The results indicated a concentration-dependent effect, underscoring its potential as an anti-inflammatory agent .

Table 1: Biological Activity Data

Concentration (µM)% Inhibition of IL-1β Release% Inhibition of Pyroptosis
1019.4 ± 0.424.9 ± 6.3
50Increased to 35%Increased to 29.1 ± 4.8

Case Studies

  • NLRP3 Inflammasome Inhibition : A study focused on the synthesis and evaluation of various derivatives related to this compound found that certain modifications enhanced its inhibitory effects on NLRP3 activity. The most promising derivatives showed improved binding affinity, which correlated with increased biological activity .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using an MTT assay on THP-1 cells. Results indicated that at higher concentrations (100 µM), the compound exhibited cytotoxic effects; however, at lower concentrations (0.1–10 µM), it demonstrated selective inhibition of inflammatory pathways without substantial cytotoxicity .

Applications in Research

This compound serves as a valuable tool in biochemical research for studying inflammation-related pathways and the development of novel anti-inflammatory drugs. Its ability to modulate key signaling pathways makes it a candidate for further exploration in therapeutic applications.

Q & A

Q. What are the optimized synthetic protocols for Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate to ensure high purity and yield?

The synthesis involves multi-step reactions, typically starting with piperidine derivatives and tert-butyl chloroformate. Key steps include:

  • Coupling reactions : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at room temperature .
  • Controlled conditions : Maintain temperatures between 0–25°C to minimize side reactions. Solvents like THF or DMF are preferred for solubility .
  • Purification : Employ column chromatography or recrystallization, followed by HPLC (≥98% purity) and NMR (¹H/¹³C) for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (δ 1.4 ppm for tert-butyl, 3.2–4.0 ppm for piperidine protons) and FTIR (amide C=O stretch at ~1650 cm⁻¹) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass analysis : High-resolution mass spectrometry (HRMS) with <2 ppm error to confirm molecular weight (e.g., C₁₁H₂₁N₃O₃: calculated 243.1583, observed 243.1585) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
  • Emergency measures : Immediate eye irrigation and skin decontamination with water if exposed .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) in enzyme inhibition studies. For example, IC₅₀ values may differ due to buffer composition .
  • Structural analogs : Compare activity with derivatives like tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate, which shares a piperidine backbone but differs in substituent effects .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity .

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

  • Radiolabeled assays : Incorporate ³H or ¹⁴C isotopes to study binding kinetics in receptor-ligand systems .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., kinases or GPCRs) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values) .

Q. How does the tert-butyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : In vitro liver microsome assays show tert-butyl groups resist oxidative metabolism, prolonging half-life (t₁/₂ > 2 hrs in human hepatocytes) .
  • Steric effects : Bulky tert-butyl substituents may restrict binding to shallow enzyme pockets, as seen in SAR studies of piperidine-based inhibitors .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Side reactions : Optimize stoichiometry (e.g., 1.2 eq. of tert-butyl chloroformate) and use slow addition techniques to control exothermic reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for >100g batches .
  • Yield variability : Monitor reaction progress via TLC or in-line FTIR to terminate reactions at >90% conversion .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (1–13). Monitor degradation via HPLC-MS to identify labile sites (e.g., amide hydrolysis) .
  • Long-term storage : Store at –20°C under nitrogen to prevent oxidation. Conduct monthly purity checks for ≥12 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate
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Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate

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